Regioselective Vilsmeier–Haack Formylation: 7‑ vs. 3‑Substitution
When subjected to Vilsmeier–Haack conditions (POCl₃/DMF), esters of 4‑benzyloxy‑indole‑2‑carboxylic acid (including the ethyl ester) undergo electrophilic substitution exclusively at the 7‑position. In contrast, the corresponding N,N‑dimethylamide of 4‑benzyloxy‑indole‑2‑carboxylic acid directs the incoming formyl group to the 3‑position [1]. This regiochemical outcome is critical for synthetic planning.
| Evidence Dimension | Regioselectivity of formylation (position of CHO entry) |
|---|---|
| Target Compound Data | 7‑position (for 4‑benzyloxy‑indole‑2‑carboxylate esters) |
| Comparator Or Baseline | 3‑position (for 4‑benzyloxy‑indole‑2‑carboxylic acid dimethylamide) |
| Quantified Difference | Exclusive 7‑ vs. exclusive 3‑substitution |
| Conditions | POCl₃ / DMF (Vilsmeier–Haack formylation) |
Why This Matters
A scientist who inadvertently purchases the dimethylamide or a different ester expecting the same regiochemical outcome will obtain the wrong isomer, necessitating re‑synthesis and delaying project timelines.
- [1] Beiträge zur Chemie der 4-Hydroxyindol-Verbindungen. 10. Mitteilung über synthetische Indolverbindungen. Helvetica Chimica Acta. Esters of 4‑benzyloxy‑indole‑2‑carboxylic acid → 7‑formylation; dimethylamide → 3‑formylation. View Source
